molecular formula C26H29BrN4O4S B307865 7-acetyl-6-(5-bromo-2,3-dimethoxyphenyl)-3-(hexylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

7-acetyl-6-(5-bromo-2,3-dimethoxyphenyl)-3-(hexylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Cat. No.: B307865
M. Wt: 573.5 g/mol
InChI Key: UFLXRWIEOOSESJ-UHFFFAOYSA-N
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Description

This compound features a unique structure that includes a brominated aromatic ring, methoxy groups, a hexylsulfanyl substituent, and a triazino-benzoxazepine core

Preparation Methods

The synthesis of 7-acetyl-6-(5-bromo-2,3-dimethoxyphenyl)-3-(hexylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves several key steps:

    Bromination: The starting material, 2,3-dimethoxybenzene, undergoes bromination using a brominating agent such as NaBr and H₂O₂ in acetic acid to introduce the bromine atom at the desired position.

    Methoxylation: The brominated intermediate is then subjected to methoxylation using CH₃ONa and CuBr in methanol at elevated temperatures to introduce the methoxy groups.

    Formation of Triazino-Benzoxazepine Core: The intermediate is further reacted with appropriate reagents to form the triazino-benzoxazepine core structure.

    Introduction of Hexylsulfanyl Group: The hexylsulfanyl group is introduced through a substitution reaction using a suitable hexylthiol reagent.

    Final Acetylation: The final step involves acetylation to introduce the ethanone group, completing the synthesis of the target compound.

Chemical Reactions Analysis

7-acetyl-6-(5-bromo-2,3-dimethoxyphenyl)-3-(hexylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine undergoes various types of chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atom or the carbonyl group, leading to debromination or reduction to alcohols, respectively.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like H₂O₂, reducing agents like NaBH₄, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its potential biological activity can be explored for developing new bioactive molecules or studying enzyme interactions.

    Medicine: The compound may serve as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Its chemical properties can be utilized in the development of new materials or catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 7-acetyl-6-(5-bromo-2,3-dimethoxyphenyl)-3-(hexylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves its interaction with specific molecular targets. The brominated aromatic ring and methoxy groups may facilitate binding to certain enzymes or receptors, while the hexylsulfanyl group can modulate the compound’s lipophilicity and membrane permeability. The triazino-benzoxazepine core structure may interact with specific protein domains, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

7-acetyl-6-(5-bromo-2,3-dimethoxyphenyl)-3-(hexylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine can be compared with other similar compounds, such as:

    5-bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone: This compound shares the brominated aromatic ring and methoxy groups but lacks the triazino-benzoxazepine core and hexylsulfanyl group.

    This compound: This compound is structurally similar but differs in the oxidation state of the triazino-benzoxazepine core.

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H29BrN4O4S

Molecular Weight

573.5 g/mol

IUPAC Name

1-[6-(5-bromo-2,3-dimethoxyphenyl)-3-hexylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone

InChI

InChI=1S/C26H29BrN4O4S/c1-5-6-7-10-13-36-26-28-24-22(29-30-26)18-11-8-9-12-20(18)31(16(2)32)25(35-24)19-14-17(27)15-21(33-3)23(19)34-4/h8-9,11-12,14-15,25H,5-7,10,13H2,1-4H3

InChI Key

UFLXRWIEOOSESJ-UHFFFAOYSA-N

SMILES

CCCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC(=CC(=C4OC)OC)Br)C(=O)C)N=N1

Canonical SMILES

CCCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=C(C(=CC(=C4)Br)OC)OC)C(=O)C)N=N1

Origin of Product

United States

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